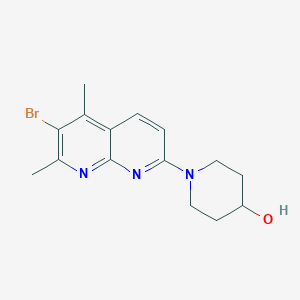

![molecular formula C16H20N4 B6444258 6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane CAS No. 2640965-81-5](/img/structure/B6444258.png)

6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives . The yield and melting point of these compounds can vary .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR, 1H-NMR, 13C-NMR spectra, and HRMS .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles play a significant role in organic synthesis . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability . They also play an important role in supramolecular chemistry .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry due to their strong dipole moment and hydrogen bonding ability . They also play an important role in liquid crystals .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation strategies . They have been extensively used as synthetic intermediates in many industrial applications .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their high chemical stability . They also play an important role in the development of biosensors used in clinical diagnostic assays .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They have a strong dipole moment, which makes them useful in this field .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability . They also play an important role in polymeric materials .

Mechanism of Action

Target of Action

The primary targets of 6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3Similar triazole-based compounds have been found to interact with various proteins and enzymes, such as atf4 and nf-kb . These proteins play crucial roles in cellular processes like inflammation and stress responses .

Mode of Action

Triazole-based compounds are known to interact with their targets through the n1 and n2 nitrogen atoms of the triazole moiety . This interaction can lead to changes in the function of the target proteins, potentially influencing cellular processes .

Biochemical Pathways

Similar triazole-based compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in various cellular processes, including inflammation, stress responses, and cell death .

Pharmacokinetics

Similar triazole-based compounds have been found to have favorable pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This can improve the bioavailability of the compound .

Result of Action

Similar triazole-based compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-phenyl-2-[2-(triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-2-4-14(5-3-1)15-10-16(11-15)12-19(13-16)8-9-20-7-6-17-18-20/h1-7,15H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFMENGBBQFDDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CN(C2)CCN3C=CN=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444183.png)

![2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444204.png)

![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444208.png)

![1-(4-methylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444230.png)

![1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444237.png)

![2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444243.png)

![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine](/img/structure/B6444251.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6444262.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine](/img/structure/B6444270.png)

![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444272.png)

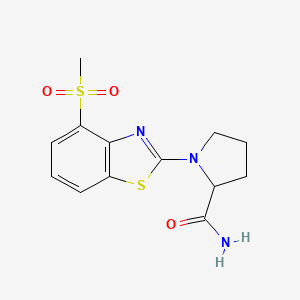

![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine](/img/structure/B6444273.png)